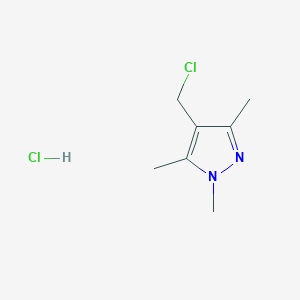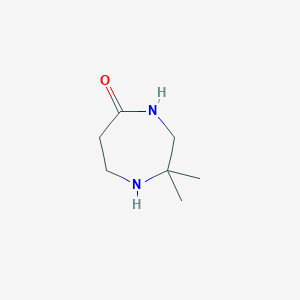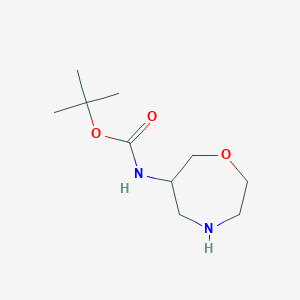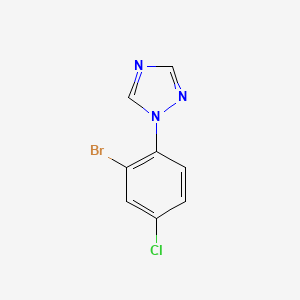
4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride (CTMPH) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 135-136°C. CTMPH is a derivative of pyrazole, a five-membered ring with three nitrogen atoms, and is often used as a synthetic intermediate in organic synthesis. It is also used as a reagent in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Characterization
Chloromethylation of Pyrazole Ring 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride is a key reactant in the chloromethylation of the pyrazole ring. It's used to generate derivatives like methane-4,4'-diylbis(1,3,5-trimethyl-1Hpyrazole), with specific substituents affecting the reaction outcomes. The stabilizing effect of aromatic and heteroaromatic substituents is particularly noted in these reactions, which is crucial in synthetic chemistry for producing tailored molecules (Rstakyan et al., 2015).
Synthesis of Pyrazole Derivatives This compound is instrumental in synthesizing various pyrazole derivatives. For instance, 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides were synthesized from 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes using 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride as a precursor, showcasing its versatility in organic synthesis (Papernaya et al., 2015).
Corrosion Inhibition
Corrosion Inhibition in Steel In the realm of material science, derivatives of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride have been studied for their corrosion inhibition properties. For example, synthesized compounds like 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole] have exhibited significant anticorrosion activity, reaching up to 96% efficacy. This application is particularly vital in industries dealing with metal preservation and maintenance (Ouali et al., 2013).
Intermediate in Synthesis
Intermediate for Pharmacologically Active Compounds 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride serves as a versatile intermediate for synthesizing substances with potential pharmacological properties. For instance, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from this compound has opened avenues in drug discovery and development (Ogurtsov & Rakitin, 2021).
Fluorescent Property Evaluation
Fluorescent Property in Chemical Sensing The compound has also found application in the development of materials with specific fluorescent properties. 1,3,5-triaryl-2-pyrazolines, synthesized using 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride, have shown fluorescence in the blue region of the visible spectrum. This property is critical for applications in chemical sensing and molecular imaging (Hasan et al., 2011).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1,3,5-trimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDSERZPVEDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1407304.png)
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)




![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)



